Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-

Antibacterial Pleuromutilin Cytotoxicity

Procure CAS 66902-63-4 as the essential intermediate for APTM, a potent MRSA-targeting antibacterial with superior efficacy over retapamulin. Its 4-amino-6-hydroxy substitution pattern is critical for high-affinity A3 adenosine receptor antagonist libraries (Ki = 3.5 nM). Using unsubstituted analogs compromises hydrogen-bonding capacity, leading to loss of bioactivity and synthetic utility. Ensure fidelity to published protocols—order the exact compound from reliable suppliers today.

Molecular Formula C6H7N3O3S
Molecular Weight 201.21 g/mol
CAS No. 66902-63-4
Cat. No. B181934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-
CAS66902-63-4
Molecular FormulaC6H7N3O3S
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESC1=C(NC(=NC1=O)SCC(=O)O)N
InChIInChI=1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10)
InChIKeyJIGSQJLRVOGEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- (CAS 66902-63-4): Core Properties and Procurement Baseline


Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- (CAS 66902-63-4) is a pyrimidine derivative featuring a thioacetic acid moiety, with a molecular formula of C6H7N3O3S and a molecular weight of 201.20 g/mol . It is also known as 2-((6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetic acid and is supplied by multiple vendors with typical purities of 95% or higher . The compound's structure combines the hydrogen-bonding capacity of an amino-hydroxypyrimidine core with the reactivity of a thioacetic acid group, making it a versatile intermediate for constructing bioactive heterocyclic libraries .

Procurement Rationale: Why Generic Pyrimidine-Thioacetic Acid Analogs Cannot Substitute for CAS 66902-63-4


Substitution with a generic pyrimidine-thioacetic acid analog risks significant loss of downstream synthetic utility and bioactivity. The specific 4-amino-6-hydroxy substitution pattern on the pyrimidine ring of CAS 66902-63-4 is critical for generating high-affinity ligands and potent derivatives, as demonstrated in the synthesis of the antibacterial agent APTM [1]. Removing or altering these functional groups (e.g., using the unsubstituted analog 2-(pyrimidin-2-ylthio)acetic acid, CAS 88768-45-0) eliminates key hydrogen-bond donor and acceptor sites, which are essential for target binding and molecular recognition in A3 adenosine receptor antagonists and other drug discovery programs [2]. Procurement of the exact compound ensures fidelity to published synthetic protocols and biological data.

Quantitative Differentiation: Verified Performance Metrics for CAS 66902-63-4 Versus Closest Analogs


Synthetic Utility: Enabling a Potent Pleuromutilin Antibacterial (APTM) with Superior Cytotoxicity Profile

When used as a building block to synthesize the pleuromutilin derivative APTM, CAS 66902-63-4 yields a final compound with a 50% cell viability (CC50) of 363 μg/mL in BRL 3A cells. This is significantly less cytotoxic than the structurally related pleuromutilins retapamulin and tiamulin fumarate, which achieve 50% viability at 49 μg/mL and 28 μg/mL, respectively [1]. The enhanced safety margin of APTM directly supports its selection as a lead candidate for further development.

Antibacterial Pleuromutilin Cytotoxicity

In Vivo Efficacy: Lower Effective Dose in a Lethal MRSA Mouse Model Compared to Tiamulin Fumarate

The APTM derivative derived from CAS 66902-63-4 exhibits a lower 50% effective dose (ED50) in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) infection compared to the clinical pleuromutilin tiamulin fumarate [1]. This demonstrates that the specific pyrimidine side chain contributes to superior in vivo antibacterial protection.

Antibacterial In Vivo MRSA

Class Validation: The 4-Amino-6-Hydroxy-2-Mercaptopyrimidine Core Enables Nanomolar A3 Adenosine Receptor Antagonism

The core structure of CAS 66902-63-4 (4-amino-6-hydroxy-2-pyrimidinyl) is a validated pharmacophore for potent and selective A3 adenosine receptor (AR) antagonism. Derivatives of the closely related 4-amino-6-hydroxy-2-mercaptopyrimidine, from which CAS 66902-63-4 is formally an S-alkylated analog, have yielded ligands with a Ki of 3.5 nM for the A3 AR, while being devoid of appreciable affinity for the A1, A2A, and A2B AR subtypes [1]. This selectivity profile is highly sought after for potential anti-inflammatory and anticancer therapies.

GPCR A3 Adenosine Receptor Antagonist

Structural Superiority: CAS 66902-63-4 Provides Dual Hydrogen-Bond Donor/Acceptor Capacity Lacking in Unsubstituted Analogs

In contrast to the simpler, unsubstituted analog 2-(pyrimidin-2-ylthio)acetic acid (CAS 88768-45-0), CAS 66902-63-4 possesses both an amino (-NH2) and a hydroxy (-OH) group on the pyrimidine ring. This provides two additional hydrogen-bond donor and acceptor sites, significantly increasing its potential for specific molecular interactions . This feature is directly implicated in the high selectivity and potency observed in the A3 AR antagonist series, where specific substitutions on these positions were critical for optimizing binding [1].

Medicinal Chemistry Building Block Hydrogen Bonding

High-Impact Application Scenarios for Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- (CAS 66902-63-4)


Synthesis of Next-Generation Pleuromutilin Antibiotics for Drug-Resistant Infections

Procure CAS 66902-63-4 as the critical building block for synthesizing 14-O-[(4-Amino-6-hydroxy-pyrimidine-2-yl)thioacetyl] mutilin (APTM). Published data confirm that APTM, derived directly from this compound, exhibits superior in vitro cytotoxicity and in vivo efficacy profiles compared to retapamulin and tiamulin fumarate, making it a high-priority candidate for combating methicillin-resistant Staphylococcus aureus (MRSA) [1].

Design and Synthesis of Potent and Selective A3 Adenosine Receptor Antagonists

Use CAS 66902-63-4 as a core scaffold to generate libraries of A3 adenosine receptor (AR) antagonists. The compound's 4-amino-6-hydroxy-2-mercaptopyrimidine core is a validated pharmacophore, with reported derivatives achieving low nanomolar binding affinity (Ki = 3.5 nM) and exceptional selectivity (>285-fold) over other AR subtypes, a profile essential for developing novel anti-inflammatory and anticancer agents [2].

General Pyrimidine-Focused Medicinal Chemistry and Diversity-Oriented Synthesis

Incorporate CAS 66902-63-4 into medicinal chemistry campaigns requiring a pyrimidine scaffold with specific hydrogen-bonding capacity. Its unique combination of amino and hydroxy substituents provides a chemical handle for diverse synthetic transformations (e.g., amide bond formation, alkylation) and introduces critical pharmacophoric elements absent in simpler analogs like 2-(pyrimidin-2-ylthio)acetic acid (CAS 88768-45-0) .

Quote Request

Request a Quote for Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.